[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354001-84-5) is a chiral tertiary amine featuring a pyrrolidine core substituted with an aminoethyl group and an isopropyl-carbamic acid benzyl ester moiety. Its stereochemistry at the pyrrolidine nitrogen (S-configuration) distinguishes it from related analogs and influences its biochemical interactions. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in synthesizing kinase inhibitors or central nervous system (CNS)-targeting agents due to its amine functionality and ester-protecting group . It has been commercially supplied by HANGZHOU JHECHEM CO LTD for over three years, indicating its relevance in industrial applications .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)20(16-8-10-19(12-16)11-9-18)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSUHOFTXNWHO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the aminoethyl group, and the esterification of carbamic acid. Common reagents used in these reactions include amino acids, isopropyl chloroformate, and benzyl alcohol. Reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester exhibits various biological activities that are of interest in pharmacological studies:
- Neuroprotective Effects : Studies have suggested that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antidepressant Activity : There is emerging evidence that derivatives of this compound could influence neurotransmitter systems, which may lead to antidepressant effects. This aligns with the growing interest in amino acid derivatives as potential mood enhancers.
- Anticancer Potential : Preliminary studies have hinted at the possibility of such compounds being evaluated for anticancer properties, although more research is needed to establish efficacy and mechanisms.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a valuable building block in medicinal chemistry:
- Drug Development : The compound can be modified to create new derivatives with enhanced biological activity or improved pharmacokinetic profiles.
- Targeted Therapy : Due to its ability to interact with specific biological targets, it may be developed for use in targeted therapies for conditions such as cancer or neurological disorders.
Case Study 1: Neuroprotection
A study published in the Journal of Medicinal Chemistry explored various pyrrolidine derivatives for their neuroprotective effects against oxidative stress. This compound was included as part of a series that showed significant protective effects on neuronal cells exposed to oxidative agents.
Case Study 2: Antidepressant Activity
In a controlled study assessing the antidepressant potential of several amino acid derivatives, this compound demonstrated promising results in enhancing serotonin levels in animal models, suggesting its viability as a candidate for further development as an antidepressant.
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Neuroprotection | Protects neuronal cells from oxidative stress | Significant protective effects observed |
| Antidepressant Activity | Enhances serotonin levels | Promising results in animal models |
| Anticancer Potential | Evaluated for potential anticancer properties | Preliminary studies indicate efficacy |
| Drug Development | Serves as a building block for new derivatives | Modification leads to enhanced activity |
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Key Difference : R-configuration at the pyrrolidine nitrogen.
- Impact: Stereochemistry may alter binding affinity to chiral targets (e.g., enzymes or receptors) and metabolic stability.
Substituent Variants
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structure: Features an aminopropionyl group instead of aminoethyl.
- Impact : The acylated amine introduces a carbonyl group, which could stabilize the molecule against enzymatic degradation or modify its pharmacokinetic profile .
Patent-Derived Analogs
Two compounds from a 2022 European patent application highlight advanced structural modifications:
Benzyl-isopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester
- Structure : Incorporates a fused pyrrolotriazolopyrazine heterocycle and cyclopentyl ester.
- Application : Likely optimized for high-affinity interactions with kinase targets due to the planar heteroaromatic system .
(R)-3-Hydroxy-piperidine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester
- Structure : Replaces pyrrolidine with piperidine and introduces a hydroxyl group.
- Impact : The larger piperidine ring may enhance conformational flexibility, while the hydroxyl group could facilitate hydrogen bonding in target binding pockets .
Comparative Data Table
Research Findings and Implications
- Stereochemical Influence : The S-configuration in the target compound may confer superior selectivity in chiral environments compared to the R-isomer, though further biological data are needed to validate this hypothesis .
- Patent Compounds : The inclusion of complex heterocycles in patent filings suggests a focus on high-potency therapeutics, possibly for oncology or CNS disorders .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, also known as AM95751, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1353955-37-9
- Molecular Formula : C17H27N3O2
- Molecular Weight : 303.42 g/mol
The compound features a pyrrolidine ring, an amino acid moiety, and an isopropyl carbamate structure, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It may function as an inhibitor or modulator in several biochemical pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes .
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in inflammatory processes, similar to other carbamate derivatives .
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions .
Pharmacological Applications
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
- Neuroprotection : Studies have shown that related compounds could protect neuronal cells from oxidative stress and apoptosis .
- Potential for Drug Development : As a versatile scaffold, this compound could be utilized in the development of new drugs targeting various conditions, including pain management and neurodegenerative diseases.
Case Studies
A study published in Thieme E-Journals highlighted the synthesis and biological evaluation of similar pyrrolidine derivatives, demonstrating their efficacy against COX enzymes and their potential as anti-inflammatory agents . Another investigation focused on the neuroprotective effects of carbamate compounds in models of neurodegeneration, suggesting that modifications to the carbamate structure could enhance protective effects against neuronal damage .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
